Stereochemical Purity and Chiral Identity vs. Racemate
The (S)-enantiomer (CAS 85187-30-0) possesses a defined stereocenter at the 2-position of the pyrrolidine ring, absent in the racemic mixture (CAS 51959-87-6) . The specific optical rotation, while not numerically reported in available technical documents, is inherent to its (S)-configuration derived from L-pyroglutamic acid. This chiral identity is fundamental for applications requiring enantioselectivity, distinguishing it from the racemate which lacks this property.
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | (S)-enantiomer, single stereoisomer |
| Comparator Or Baseline | Racemate (CAS 51959-87-6), mixture of enantiomers |
| Quantified Difference | Not applicable (qualitative chiral difference) |
| Conditions | Inferred from L-pyroglutamic acid starting material |
Why This Matters
For users integrating this compound into chiral syntheses or biological assays targeting stereospecific receptors, the racemate is not a viable substitute, directly impacting procurement decisions.
